molecular formula C16H19NO2 B1451660 N-Ethyl-4-(2-phenoxyethoxy)aniline CAS No. 1040691-05-1

N-Ethyl-4-(2-phenoxyethoxy)aniline

Cat. No.: B1451660
CAS No.: 1040691-05-1
M. Wt: 257.33 g/mol
InChI Key: HREOIYUKMHQKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-Ethyl-4-(2-phenoxyethoxy)aniline is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is employed in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

“N-Ethyl-4-(2-phenoxyethoxy)aniline” is labeled as an irritant . It should be handled with care, and exposure should be minimized. Always refer to the safety data sheet for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(2-phenoxyethoxy)aniline typically involves the reaction of 4-(2-phenoxyethoxy)aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: The major product would be the corresponding nitro compound.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would be the corresponding N-alkylated aniline derivative.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(2-phenoxyethoxy)aniline
  • N-Propyl-4-(2-phenoxyethoxy)aniline
  • N-Butyl-4-(2-phenoxyethoxy)aniline

Uniqueness

N-Ethyl-4-(2-phenoxyethoxy)aniline is unique due to its specific ethyl group substitution, which can influence its reactivity and interaction with biological targets compared to its methyl, propyl, or butyl analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

N-ethyl-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-17-14-8-10-16(11-9-14)19-13-12-18-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREOIYUKMHQKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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